BENGHE Foundational & Exploratory

Check Availability & Pricing

Fosalvudine Tidoxil and Related Compounds: A
Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fosalvudine Tidoxil

Cat. No.: B1673559

Disclaimer: This technical guide addresses Fosalvudine Tidoxil and the closely related
compound, Fozivudine Tidoxil. It is crucial to note that while both are categorized as nucleoside
reverse transcriptase inhibitor (NRTI) prodrugs, they are distinct chemical entities with different
CAS numbers: 763903-67-9 for Fosalvudine Tidoxil and 141790-23-0 for Fozivudine Tidoxil.
The majority of publicly available scientific literature, particularly concerning clinical
development and efficacy, pertains to Fozivudine Tidoxil. Therefore, this document will primarily
focus on Fozivudine Tidoxil, while incorporating the available data on Fosalvudine Tidoxil,
especially regarding its toxicological profile.

Introduction to Fosalvudine Tidoxil and Fozivudine
Tidoxil

Fosalvudine Tidoxil and Fozivudine Tidoxil represent a class of lipid-conjugated prodrugs of
nucleoside reverse transcriptase inhibitors designed to improve the parent drug's
pharmacokinetic profile and intracellular delivery. Fozivudine Tidoxil is a thioether lipid
conjugate of zidovudine (ZDV), a well-established anti-HIV medication.[1][2] This modification
aims to enhance oral bioavailability and cellular uptake, potentially leading to improved efficacy
and a more favorable side-effect profile compared to the parent drug.[2] Fosalvudine tidoxil is
also an orally active NRTI and a prodrug of Alovudine.[3]

Mechanism of Action
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As a nucleoside reverse transcriptase inhibitor prodrug, Fozivudine Tidoxil is metabolized
intracellularly to its active triphosphate form. This active metabolite then competes with natural
deoxyribonucleotides for incorporation into the growing viral DNA chain by the reverse
transcriptase enzyme. The absence of a 3'-hydroxyl group on the incorporated drug molecule
results in the termination of DNA chain elongation, thereby inhibiting viral replication.[4][5] One
of the key advantages of Fozivudine Tidoxil is its ability to deliver zidovudine monophosphate
directly into the cell.[6]
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Mechanism of action of Fozivudine Tidoxil.

Preclinical and Clinical Data
Antiviral Activity

In vitro studies have demonstrated the anti-HIV activity of Fozivudine Tidoxil.[1] Further
guantitative data from specific preclinical studies is required for a comprehensive summary
table.
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Pharmacokinetics

Phase | and Il clinical trials have provided valuable pharmacokinetic data for Fozivudine Tidoxil.

Table 1: Pharmacokinetic Parameters of Fozivudine Tidoxil from a Phase | Dose-Escalating
Trial[2]

Parameter Value (Normalized to 100 mg dose)
Time to Measurable Concentration 2 to 4 hours

Time to Maximum Concentration (Tmax) 4 to 8 hours

Maximum Concentration (Cmax) 1.13 mg/L

Area Under the Curve (AUC) 8.6 mg x h/L

Half-life (t1/2) 3.78 hours

A Phase Il trial further confirmed that the plasma half-life of Fozivudine Tidoxil is significantly
longer than that of its parent drug, ZDV, which supports the potential for once-daily dosing.[1]

Clinical Efficacy and Safety

A multicenter, randomized, double-blind, placebo-controlled Phase Il trial evaluated the efficacy
and safety of Fozivudine Tidoxil monotherapy in 72 treatment-naive HIV-infected patients over
4 weeks.[1]

Table 2: Efficacy of Fozivudine Tidoxil in a Phase Il Clinical Trial[1]
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Dosage Group Mean Change in HIV Viral Load (log10)
200 mg daily No significant change

400 mg daily Decrease

200 mg twice daily Decrease

800 mg daily Decrease

400 mg twice daily Decrease

600 mg twice daily -0.67

Overall, Fozivudine Tidoxil was well-tolerated across all dosage groups. Only one patient
discontinued the treatment due to a moderate increase in aminotransaminase activity.[1] A
Phase | trial also demonstrated excellent tolerance with single doses up to 1800 mg.[2]

Toxicology: Mitochondrial Toxicity of Fosalvudine
Tidoxil
A study in rats investigated the potential for mitochondrial toxicity of Fosalvudine Tidoxil. The

results indicated that oral administration of Fosalvudine Tidoxil at doses of 15-100 mg/kg/day
for 8 weeks induced significant mitochondrial DNA (mtDNA) depletion in the liver.[3]

Table 3: Hepatic Mitochondrial DNA Depletion in Rats Treated with Fosalvudine Tidoxil[3]

Dosage Group Mean Hepatic mtDNA (% of control)
15 mg/kg 62%
40 mg/kg 64%
100 mg/kg 47%

These findings highlight a potential safety concern for Fosalvudine Tidoxil that warrants
further investigation.

Experimental Protocols
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Phase Il Clinical Trial Methodology for Fozivudine
Tidoxil[1]

o Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.
o Participants: 72 HIV-infected patients with no prior antiretroviral therapy.

» Randomization: In each dosage group, 12 patients were randomized in a 10:2 ratio to
receive either Fozivudine Tidoxil or a placebo.

o Dosage Groups: 200 mg daily, 400 mg daily, 200 mg twice daily, 800 mg daily, 400 mg twice
daily, and 600 mg twice daily.

o Treatment Duration: 4 weeks.
e Primary Endpoints: Safety and efficacy (change in HIV viral load).

o Pharmacokinetic Sampling: Blood samples were collected at predefined time points to
determine plasma concentrations of Fozivudine Tidoxil and ZDV.
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Simplified workflow of the Phase Il clinical trial for Fozivudine Tidoxil.

Synthesis and Formulation

Fozivudine Tidoxil is a thioether lipid-zidovudine (ZDV) conjugate.[1] For oral administration in
clinical trials, it has been formulated in capsule and tablet forms.[2] Detailed information on the
chemical synthesis and specific formulations are proprietary and not extensively detailed in the

public literature.
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Conclusion

Fozivudine Tidoxil is a promising orally active NRTI prodrug of zidovudine with a favorable
pharmacokinetic profile that allows for less frequent dosing compared to its parent drug.
Clinical studies have demonstrated its potential efficacy in reducing HIV viral load with good
tolerability. However, the related compound, Fosalvudine Tidoxil, has been associated with
mitochondrial toxicity in preclinical studies, which underscores the importance of careful
toxicological evaluation of this class of compounds. Further research is needed to fully
elucidate the therapeutic potential and long-term safety of these novel NRTI prodrugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. chemexpress.cn [chemexpress.cn]

e 2. labshake.com [labshake.com]

e 3. medkoo.com [medkoo.com]

e 4. go.drugbank.com [go.drugbank.com]

o 5. Phase I/Il trial with fozivudine tidoxil (BM 21.1290): a 7 day randomized, placebo-
controlled dose-escalating trial - PubMed [pubmed.ncbi.nim.nih.gov]

e 6. aablocks.com [aablocks.com]

« To cite this document: BenchChem. [Fosalvudine Tidoxil and Related Compounds: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673559#fosalvudine-tidoxil-as-a-nucleoside-
reverse-transcriptase-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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